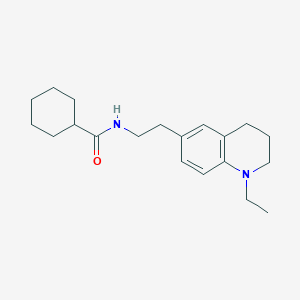

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis information for this compound is not available, there are general methods for synthesizing highly substituted tetrahydroquinolines. One method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis

Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : A study involving the synthesis of tetrahydroquinoline derivatives, highlighting the antimicrobial activity of selected derivatives (Elkholy & Morsy, 2006).

Novel Synthesis of Substituted 1-Benzyloctahydroisoquinolines : Research demonstrating an acid-catalyzed cyclization method to access benzyloctahydroisoquinolines, contributing to the field of heterocyclic chemistry (Meuzelaar, Neeleman, Maat, & Sheldon, 1998).

Synthesis of 1,2-Substituted Tetrahydroisoquinolines : A study focusing on the synthesis of novel tetrahydroisoquinoline derivatives, used in the preparation of various substituent derivatives (Aghekyan et al., 2009).

Structural and Computational Studies

Structural Features of Quinolin-2(1H)-ylidene Derivatives : Investigation into the structural and computational aspects of quinolin-2(1H)-ylidene derivatives, providing insights into their molecular properties (Nesterov, Yang, Nesterov, & Richmond, 2013).

Synthesis of N-Substituted Tetrahydroquinoline Diones : Research into the synthesis of N-substituted tetrahydroquinoline diones, contributing to the understanding of their chemical behavior and potential applications (Thakur, Sharma, & Das, 2015).

Synthesis of Helquinoline : A study on the synthesis of helquinoline, a tetrahydroquinoline antibiotic, highlighting its biological activity against bacteria and fungi (Asolkar et al., 2004).

Application in Organic Reactions

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Research demonstrating the use of tetrahydroquinoline derivatives in palladium-catalyzed organic reactions, indicating their versatility in synthetic chemistry (Bacchi et al., 2005).

Synthesis of Aza-Heterocycles via Pummerer/Mannich Cyclization : A study showing the synthesis of fused isoquinoline lactams through a novel cyclization method, contributing to the development of aza-heterocycles (Padwa et al., 2002).

Propiedades

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-2-22-14-6-9-18-15-16(10-11-19(18)22)12-13-21-20(23)17-7-4-3-5-8-17/h10-11,15,17H,2-9,12-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRPPVNYHRHSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2476997.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)

![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)

![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)